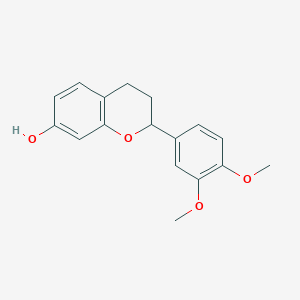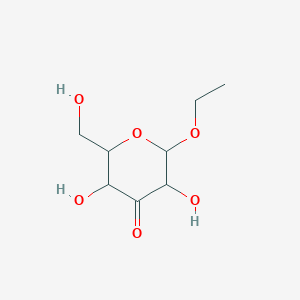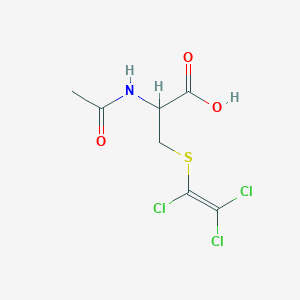
2-Acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-(trichlorovinyl)-L-cysteine is a metabolite of trichloroethylene, a widely used industrial solvent. This compound is formed in the body as a result of the biotransformation of trichloroethylene, primarily in the liver. It is of significant interest due to its potential toxicological effects and its role as a biomarker for exposure to trichloroethylene.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-S-(trichlorovinyl)-L-cysteine typically involves the reaction of trichloroethylene with glutathione to form S-(trichlorovinyl)glutathione, which is then further metabolized to N-Acetyl-S-(trichlorovinyl)-L-cysteine. This process can be carried out in vitro using liver microsomes or in vivo in animal models.
Industrial Production Methods: Industrial production of N-Acetyl-S-(trichlorovinyl)-L-cysteine is not common due to its primary formation as a metabolite. for research purposes, it can be synthesized using chemical reagents under controlled laboratory conditions.
化学反応の分析
Types of Reactions: N-Acetyl-S-(trichlorovinyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent thiol form.
Substitution: Nucleophilic substitution reactions can occur at the trichlorovinyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Parent thiol compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Acetyl-S-(trichlorovinyl)-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study the metabolism of trichloroethylene and related compounds.
Biology: Serves as a biomarker for exposure to trichloroethylene, aiding in toxicological studies.
Medicine: Investigated for its potential role in causing kidney and liver damage, contributing to the understanding of trichloroethylene toxicity.
Industry: Used in environmental monitoring to assess exposure levels to trichloroethylene in industrial settings.
作用機序
N-Acetyl-S-(trichlorovinyl)-L-cysteine exerts its effects primarily through its interaction with cellular proteins and enzymes. It can form adducts with proteins, leading to cellular dysfunction and toxicity. The compound is also known to induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as lipids, proteins, and DNA.
類似化合物との比較
- N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine
- S-(1,2,2-trichlorovinyl)glutathione
Comparison: N-Acetyl-S-(trichlorovinyl)-L-cysteine is unique due to its specific formation from trichloroethylene metabolism. Compared to N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine, it has an additional chlorine atom, which can influence its reactivity and toxicity. S-(1,2,2-trichlorovinyl)glutathione is an intermediate in the formation of N-Acetyl-S-(trichlorovinyl)-L-cysteine and shares similar metabolic pathways.
特性
IUPAC Name |
2-acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl3NO3S/c1-3(12)11-4(7(13)14)2-15-6(10)5(8)9/h4H,2H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGLMNHGJFSOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylpyrrolidine-2-carboxylic acid](/img/structure/B12321996.png)
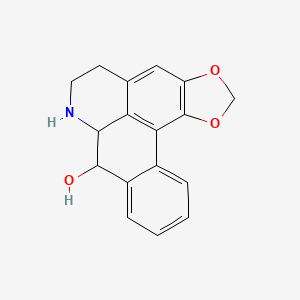

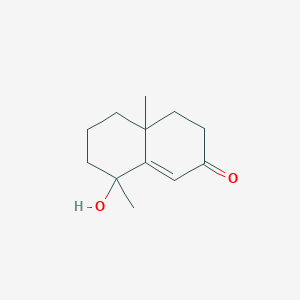
![4-[({[2-(adamantan-1-yl)propan-2-yl]oxy}carbonyl)amino]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12322036.png)
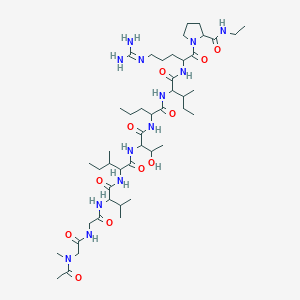
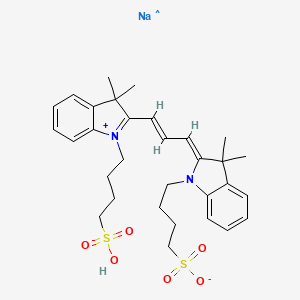
![Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl-(9CI)](/img/structure/B12322056.png)
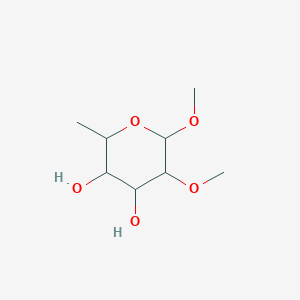
![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B12322090.png)
![methyl 1-acetyloxy-4a,6-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12322094.png)

